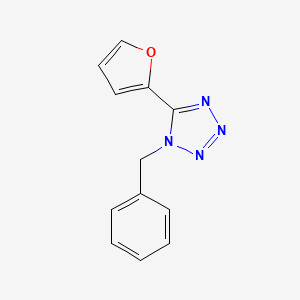
1-benzyl-5-(2-furyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-benzyl-5-(2-furyl)-1H-tétrazole est un composé organique qui appartient à la classe des tétrazoles. Les tétrazoles sont des structures cycliques à cinq chaînons contenant quatre atomes d'azote et un atome de carbone. Ce composé particulier est caractérisé par la présence d'un groupe benzyle et d'un groupe furyle attachés au cycle tétrazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 1-benzyl-5-(2-furyl)-1H-tétrazole implique généralement la réaction de l'azoture de benzyle avec l'isocyanure de 2-furyle dans des conditions contrôlées. La réaction est généralement réalisée en présence d'un solvant approprié, tel que le diméthylformamide (DMF), et d'un catalyseur, tel que l'iodure de cuivre(I). Les conditions de réaction, y compris la température et le temps, sont optimisées pour obtenir des rendements élevés et une pureté élevée du produit souhaité.
Méthodes de production industrielle : La production industrielle du 1-benzyl-5-(2-furyl)-1H-tétrazole peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus est mis à l'échelle en utilisant des réacteurs industriels et optimisé pour la rentabilité et l'efficacité. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer la vitesse de production et garantir une qualité constante.
Analyse Des Réactions Chimiques
Types de réactions : Le 1-benzyl-5-(2-furyl)-1H-tétrazole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium, résultant en des formes réduites du composé.
Substitution : Le cycle tétrazole peut subir des réactions de substitution avec des électrophiles ou des nucléophiles, conduisant à la formation de dérivés substitués.
Réactifs et conditions courantes :
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium aluminium et autres agents réducteurs.
Substitution : Électrophiles ou nucléophiles dans des conditions appropriées.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé. Les réactions de substitution peuvent conduire à une variété de dérivés substitués avec différents groupes fonctionnels.
Applications de la recherche scientifique
Le 1-benzyl-5-(2-furyl)-1H-tétrazole a trouvé des applications dans divers domaines de la recherche scientifique, notamment :
Chimie : Le composé est utilisé comme élément de base dans la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et voies.
Biologie : En recherche biologique, le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, telles que le développement et la conception de médicaments. Sa capacité à interagir avec des cibles biologiques en fait un candidat pour une exploration plus approfondie en chimie médicinale.
Industrie : Dans le secteur industriel, le 1-benzyl-5-(2-furyl)-1H-tétrazole est utilisé dans le développement de nouveaux matériaux et de nouveaux procédés chimiques. Sa stabilité et sa réactivité le rendent adapté à diverses applications industrielles.
Mécanisme d'action
Le mécanisme d'action du 1-benzyl-5-(2-furyl)-1H-tétrazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé. Des recherches supplémentaires sont nécessaires pour élucider les mécanismes détaillés et identifier les principales interactions moléculaires.
Applications De Recherche Scientifique
1-Benzyl-5-(2-furyl)-1H-tetrazole has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and design. Its ability to interact with biological targets makes it a candidate for further exploration in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-benzyl-5-(2-furyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanisms and identify the key molecular interactions.
Comparaison Avec Des Composés Similaires
Le 1-benzyl-5-(2-furyl)-1H-tétrazole peut être comparé à d'autres composés similaires, tels que :
1-Benzyl-5-(2-furyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione : Ce composé présente des similitudes structurales mais diffère par la présence d'un cycle pyrido[2,3-d]pyrimidine au lieu d'un cycle tétrazole.
1-Benzyl-3-(5′-hydroxyméthyl-2′-furyl)indazole (YC-1) : Ce composé possède un groupe benzyle et furyle similaire mais est basé sur une structure indazole.
L'unicité du 1-benzyl-5-(2-furyl)-1H-tétrazole réside dans son cycle tétrazole, qui lui confère des propriétés chimiques et une réactivité distinctes par rapport aux autres composés similaires.
Propriétés
Numéro CAS |
5145-66-4 |
|---|---|
Formule moléculaire |
C12H10N4O |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
1-benzyl-5-(furan-2-yl)tetrazole |
InChI |
InChI=1S/C12H10N4O/c1-2-5-10(6-3-1)9-16-12(13-14-15-16)11-7-4-8-17-11/h1-8H,9H2 |
Clé InChI |
WHVCPILBSDIJJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=NN=N2)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methoxy-3-[(2-methylpiperidyl)carbonyl]chromen-2-one](/img/structure/B12116902.png)
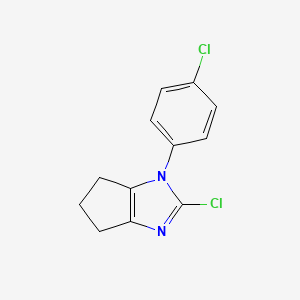


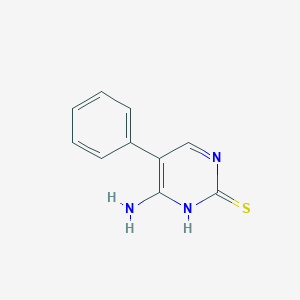

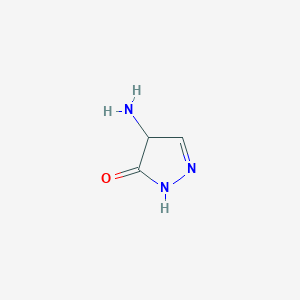

![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B12116944.png)
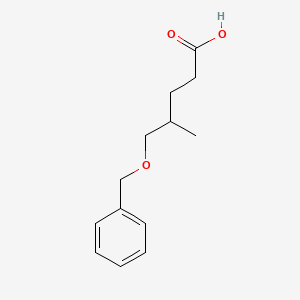
![(4-Bromo-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12116952.png)
![5-(5-chloro-2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B12116962.png)

